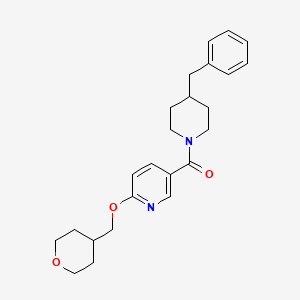

(4-苄基哌啶-1-基)(6-((四氢-2H-吡喃-4-基)甲氧基)吡啶-3-基)甲酮

货号 B2828447

CAS 编号:

2034363-98-7

分子量: 394.515

InChI 键: MZMCMTMTGXRALE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-benzylpiperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone” is a chemical compound. It is mainly used as an intermediate in organic synthesis and medicinal chemistry .

Synthesis Analysis

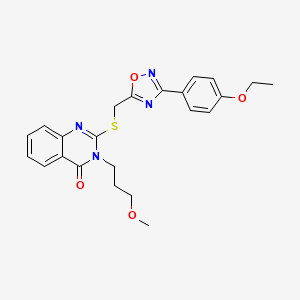

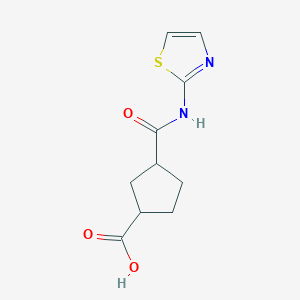

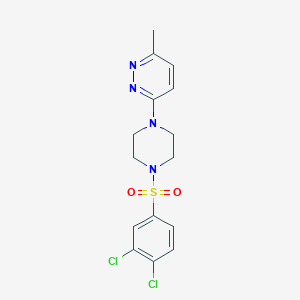

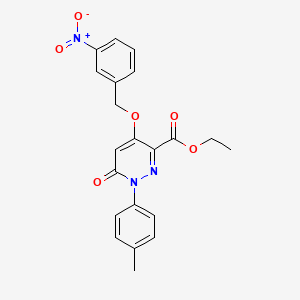

The synthesis of this compound involves the reaction of N-methoxymethyl-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran in a dry reaction flask. The mixture is then immersed in a cold well at -60 degrees Celsius and methylmagnesium bromide is added via a syringe. The temperature of the cold well is raised to 0 degrees over 6 hours, and then the reaction product is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzylpiperidin-1-yl group, a tetrahydro-2H-pyran-4-yl group, and a pyridin-3-yl group.Chemical Reactions Analysis

In organic synthetic transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .科学研究应用

- Anticancer Potential : Researchers investigate this compound’s ability to inhibit cancer cell growth. Its structural features may interact with specific cellular targets, making it a potential candidate for novel anticancer drugs .

- Neurological Disorders : The benzylpiperidine moiety suggests potential neuroprotective effects. Scientists explore its role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Enzyme Inhibitors : The carbonyl group in the piperidine ring could interact with enzymes. Researchers study its inhibitory effects on specific enzymes involved in disease pathways .

- Building Blocks : Chemists use this compound as a building block for more complex molecules. Its versatile structure allows for functionalization and modification to create new materials .

- Pyridinium Ionic Liquids : The pyridine ring can form stable ionic liquids. These solvents find applications in green chemistry, catalysis, and separations .

- G Protein-Coupled Receptors (GPCRs) : The pyridine and piperidine moieties suggest interactions with GPCRs. Researchers explore its binding affinity and selectivity for specific receptors .

- High-Throughput Screening : Scientists use this compound in assays to identify potential drug targets. Its unique structure provides valuable data for drug discovery .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Inhibition

Materials Science and Organic Synthesis

Ionic Liquids and Green Chemistry

Pharmacology and Receptor Binding

Biological Assays and Target Identification

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c27-24(26-12-8-20(9-13-26)16-19-4-2-1-3-5-19)22-6-7-23(25-17-22)29-18-21-10-14-28-15-11-21/h1-7,17,20-21H,8-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMCMTMTGXRALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-benzylpiperidin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)

![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)